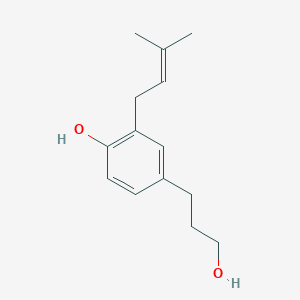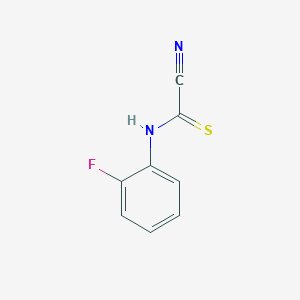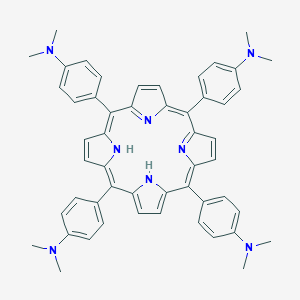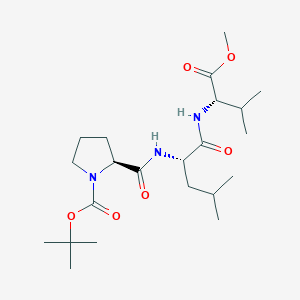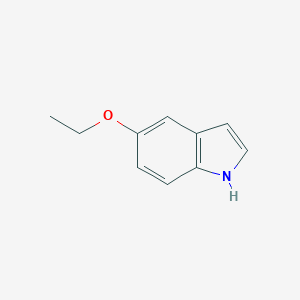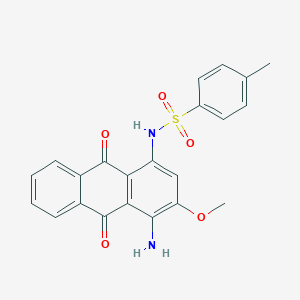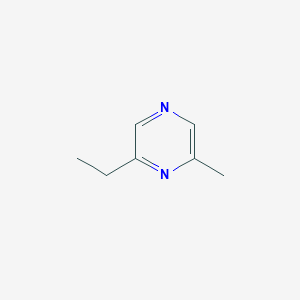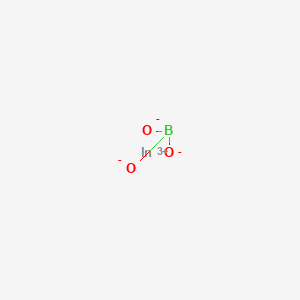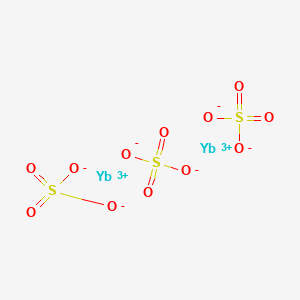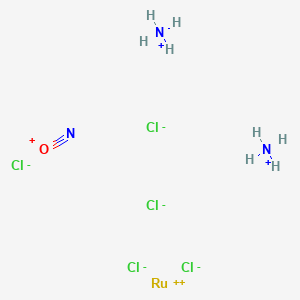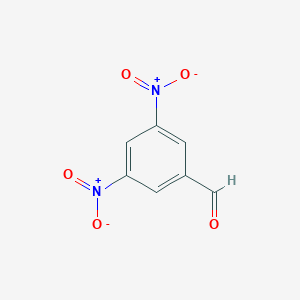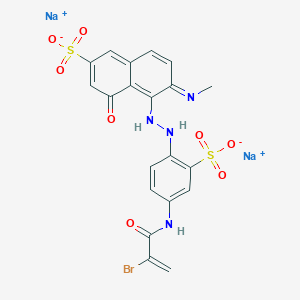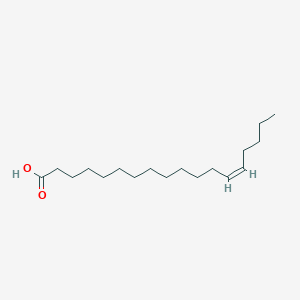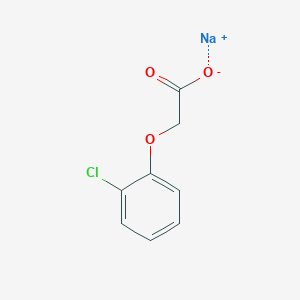
Sodium (o-chlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (o-chlorophenoxy)acetate, commonly referred to as 2,4-D, is a synthetic herbicide widely used in agriculture to control broadleaf weeds. It is one of the most commonly used herbicides globally and has been in use since the 1940s. Sodium (o-chlorophenoxy)acetate is a member of the phenoxy family of herbicides and is known for its selective toxicity towards broadleaf weeds.
Applications De Recherche Scientifique
Sodium (o-chlorophenoxy)acetate has been extensively studied for its herbicidal properties. It is used in agriculture to control broadleaf weeds in crops such as soybeans, corn, and wheat. Additionally, it has been used in research to study the effects of herbicides on plant growth and development.
Mécanisme D'action
Sodium (o-chlorophenoxy)acetate works by disrupting the plant's normal growth processes. It mimics the action of the plant hormone auxin, which regulates cell growth and division. By disrupting this process, sodium (o-chlorophenoxy)acetate causes uncontrolled growth in the plant, leading to its death.
Effets Biochimiques Et Physiologiques
Sodium (o-chlorophenoxy)acetate has been shown to have a range of biochemical and physiological effects on plants. It can cause changes in the levels of plant hormones, alter the expression of genes involved in growth and development, and affect the metabolism of the plant.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium (o-chlorophenoxy)acetate is a widely used herbicide in agriculture, making it readily available for research purposes. Its selective toxicity towards broadleaf weeds makes it an ideal tool for studying the effects of herbicides on plant growth and development. However, its use in lab experiments is limited by its potential toxicity to humans and animals.
Orientations Futures
There are several areas of research that could benefit from further study of sodium (o-chlorophenoxy)acetate. These include:
1. The effects of sodium (o-chlorophenoxy)acetate on non-target organisms, such as insects and soil microbes.
2. The development of new herbicides that are more environmentally friendly and have fewer negative effects on non-target organisms.
3. The use of sodium (o-chlorophenoxy)acetate in combination with other herbicides to increase its effectiveness and reduce the risk of resistance in weeds.
4. The development of new methods for delivering herbicides to crops, such as through the use of nanotechnology or other innovative approaches.
In conclusion, sodium (o-chlorophenoxy)acetate is a widely used herbicide with a range of scientific research applications. While its use in lab experiments is limited by its potential toxicity to humans and animals, it remains an important tool for studying the effects of herbicides on plant growth and development. Further research is needed to fully understand the biochemical and physiological effects of sodium (o-chlorophenoxy)acetate and to develop new herbicides that are more environmentally friendly and effective.
Méthodes De Synthèse
Sodium (o-chlorophenoxy)acetate is synthesized by the reaction of 2,4-dichlorophenoxyacetic acid with sodium hydroxide. The resulting sodium salt is water-soluble and can be easily applied to crops.
Propriétés
Numéro CAS |
13730-72-8 |
|---|---|
Nom du produit |
Sodium (o-chlorophenoxy)acetate |
Formule moléculaire |
C8H6ClNaO3 |
Poids moléculaire |
208.57 g/mol |
Nom IUPAC |
sodium;2-(2-chlorophenoxy)acetate |
InChI |
InChI=1S/C8H7ClO3.Na/c9-6-3-1-2-4-7(6)12-5-8(10)11;/h1-4H,5H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
HVIHJUXLFTYUJE-UHFFFAOYSA-M |
SMILES isomérique |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
SMILES |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)[O-])Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonic acid, 2,2'-thiobis[5-[(4-ethoxyphenyl)azo]-, disodium salt](/img/structure/B77448.png)
